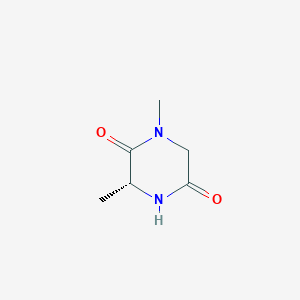
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylglycine (sarcosine) with formaldehyde, followed by cyclization to form the piperazinedione ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in its pure form.
化学反应分析
Types of Reactions
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.
科学研究应用
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals, where its chiral properties can enhance the efficacy and selectivity of the final products.
作用机制
The mechanism by which 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
(3S)-1,3-dimethyl-2,5-piperazinedione: The enantiomer of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI), with different spatial arrangement of substituents.
1,4-dimethylpiperazine: A similar compound with methyl groups at different positions on the piperazine ring.
2,5-dimethylpiperazine: Another derivative with methyl groups at the 2 and 5 positions.
Uniqueness
The uniqueness of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) lies in its specific chiral configuration, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs with specific therapeutic effects.
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
(3R)-1,3-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-6(10)8(2)3-5(9)7-4/h4H,3H2,1-2H3,(H,7,9)/t4-/m1/s1 |
InChI 键 |
DKJXHTTVLDGGFA-SCSAIBSYSA-N |
手性 SMILES |
C[C@@H]1C(=O)N(CC(=O)N1)C |
规范 SMILES |
CC1C(=O)N(CC(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


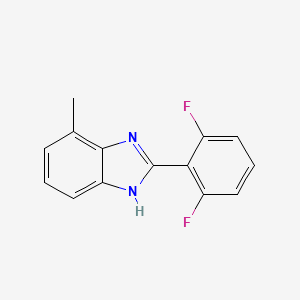
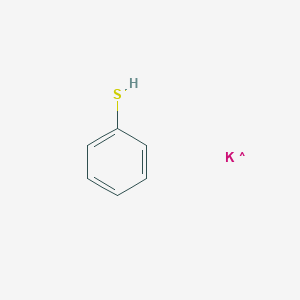
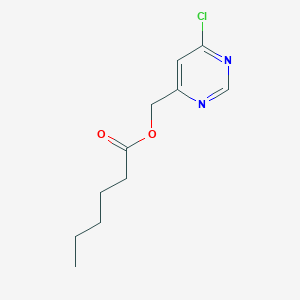
![4-[(Methylthio)methyl]cyclohexanecarboxylic acid](/img/structure/B8471826.png)
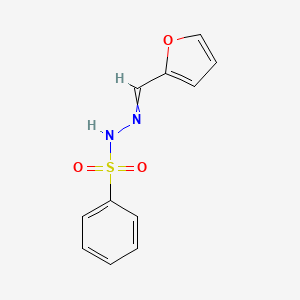
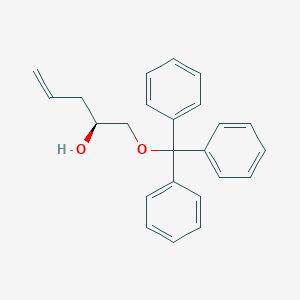
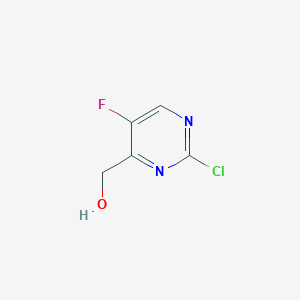
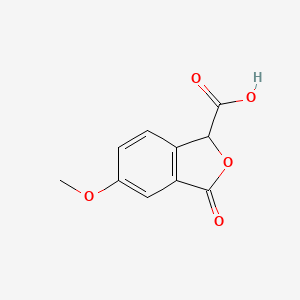

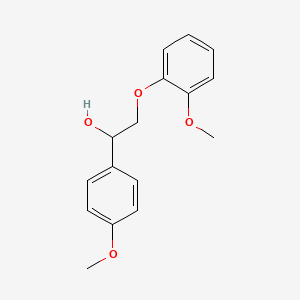
![1,4-Benzenedicarboxylic acid, 2-[(4-methylphenyl)thio]-](/img/structure/B8471856.png)
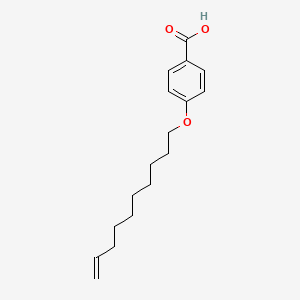
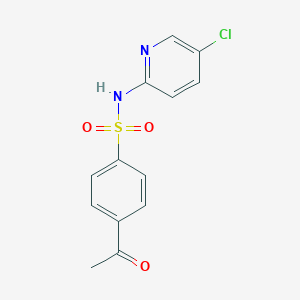
![2-Methyl-4-(pyrrolidin-1-yl)-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione](/img/structure/B8471881.png)
